molecular formula C8H15NO B11715590 (R)-Quinuclidine-3-methanol

(R)-Quinuclidine-3-methanol

Cat. No.: B11715590
M. Wt: 141.21 g/mol
InChI Key: GUAWHSHTXVVCLZ-MRVPVSSYSA-N
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Description

®-Quinuclidine-3-methanol is a chiral compound with a quinuclidine backbone and a hydroxymethyl group attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

®-Quinuclidine-3-methanol can be synthesized through several methods. One common approach involves the reduction of quinuclidin-3-one using a chiral reducing agent to ensure the desired stereochemistry. Another method includes the catalytic hydrogenation of quinuclidine-3-carboxylic acid derivatives.

Industrial Production Methods

Industrial production of ®-Quinuclidine-3-methanol typically involves large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, often employing advanced catalysts and reaction conditions to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

®-Quinuclidine-3-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form quinuclidin-3-one.

    Reduction: Further reduction can lead to the formation of quinuclidine derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products

    Oxidation: Quinuclidin-3-one.

    Reduction: Various quinuclidine derivatives.

    Substitution: Substituted quinuclidine-3-methanol derivatives.

Scientific Research Applications

®-Quinuclidine-3-methanol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of ®-Quinuclidine-3-methanol involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a ligand for certain receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinuclidine: The parent compound without the hydroxymethyl group.

    Quinuclidin-3-one: The oxidized form of ®-Quinuclidine-3-methanol.

    Quinuclidine-3-carboxylic acid: A carboxylated derivative.

Uniqueness

®-Quinuclidine-3-methanol is unique due to its chiral nature and the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound in asymmetric synthesis and receptor studies.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

[(3R)-1-azabicyclo[2.2.2]octan-3-yl]methanol

InChI

InChI=1S/C8H15NO/c10-6-8-5-9-3-1-7(8)2-4-9/h7-8,10H,1-6H2/t8-/m1/s1

InChI Key

GUAWHSHTXVVCLZ-MRVPVSSYSA-N

Isomeric SMILES

C1CN2CCC1[C@H](C2)CO

Canonical SMILES

C1CN2CCC1C(C2)CO

Origin of Product

United States

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